molecular formula C4H10ClNO2 B6238713 (3R,4S)-4-aminooxolan-3-ol hydrochloride CAS No. 190792-71-3

(3R,4S)-4-aminooxolan-3-ol hydrochloride

Cat. No.: B6238713
CAS No.: 190792-71-3
M. Wt: 139.6
InChI Key:
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Description

(3R,4S)-4-aminooxolan-3-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its oxolane ring structure, which includes an amino group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-aminooxolan-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable oxolane derivative.

    Amination: Introduction of the amino group at the 4-position of the oxolane ring.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-aminooxolan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

(3R,4S)-4-aminooxolan-3-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-aminooxolan-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-aminooxolan-2-ol hydrochloride
  • (3R,4S)-4-aminooxolan-5-ol hydrochloride
  • (3R,4S)-4-aminooxolan-3-one hydrochloride

Uniqueness

(3R,4S)-4-aminooxolan-3-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

190792-71-3

Molecular Formula

C4H10ClNO2

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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